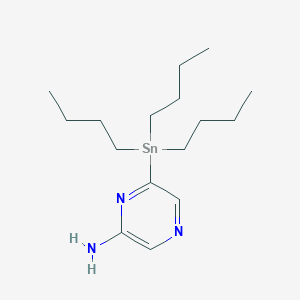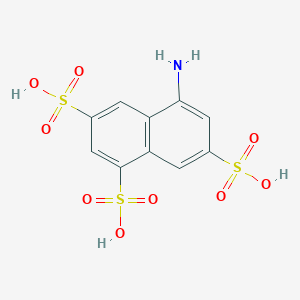![molecular formula C21H20Cl2N2O4 B13996217 Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate CAS No. 21863-92-3](/img/structure/B13996217.png)
Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furan ring substituted with chlorophenyl groups and carbamoyl amino groups, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of chlorophenyl groups and carbamoyl amino groups. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate: A closely related compound with similar structural features.
4-Chlorodiphenyl ether: Shares the chlorophenyl group but lacks the furan ring and carbamoyl amino groups.
Chlorophenyl carbamates: Compounds with similar carbamoyl amino groups but different core structures.
Uniqueness
This compound is unique due to its combination of a furan ring, chlorophenyl groups, and carbamoyl amino groups. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
21863-92-3 |
|---|---|
Formule moléculaire |
C21H20Cl2N2O4 |
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
methyl 3-(4-chlorophenyl)-5-[(4-chlorophenyl)carbamoylamino]-2,2-dimethyl-3H-furan-4-carboxylate |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-21(2)17(12-4-6-13(22)7-5-12)16(19(26)28-3)18(29-21)25-20(27)24-15-10-8-14(23)9-11-15/h4-11,17H,1-3H3,(H2,24,25,27) |
Clé InChI |
GMTCMRFUDRODBO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(=C(O1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)OC)C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)
![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)
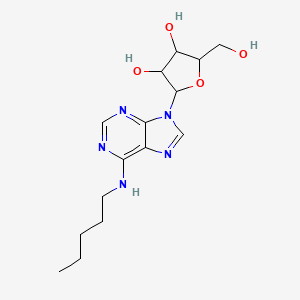
![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)
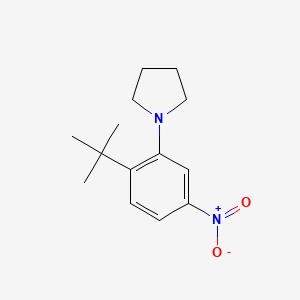
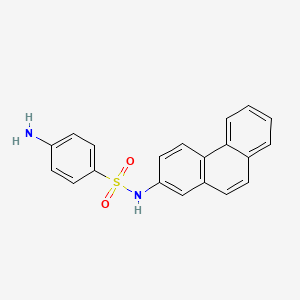
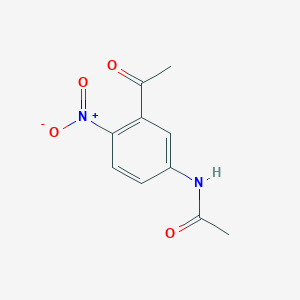
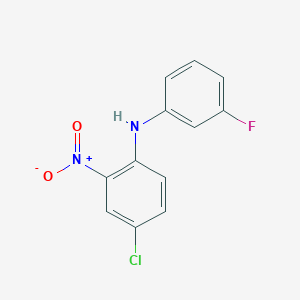
![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)
![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)
